(5-Cyclobutyl-2-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyclobutyl-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluorine atom and a cyclobutyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclobutyl-2-fluorophenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydroboration of an alkyne or alkene precursor with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often involve mild temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs similar hydroboration techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(5-Cyclobutyl-2-fluorophenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted phenyl derivatives (from substitution reactions) .
Scientific Research Applications
(5-Cyclobutyl-2-fluorophenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Cyclobutyl-2-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylboronic acid: Similar structure but lacks the cyclobutyl group.
Phenylboronic acid: Lacks both the fluorine and cyclobutyl substituents.
Cyclobutylboronic acid: Lacks the phenyl and fluorine substituents.
Uniqueness
(5-Cyclobutyl-2-fluorophenyl)boronic acid is unique due to the presence of both the fluorine atom and the cyclobutyl group on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C10H12BFO2 |
---|---|
Molecular Weight |
194.01 g/mol |
IUPAC Name |
(5-cyclobutyl-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C10H12BFO2/c12-10-5-4-8(7-2-1-3-7)6-9(10)11(13)14/h4-7,13-14H,1-3H2 |
InChI Key |
GILHSWAXLZPZOU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2CCC2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.